molecular formula C20H24N4O3S2 B2731001 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide CAS No. 2034347-11-8

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2731001
CAS No.: 2034347-11-8
M. Wt: 432.56
InChI Key: LFXMGELBRZHAGC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,5-dimethylpyrazole moiety linked to a thiophen-3-yl group via an ethyl bridge, with a 4-(dimethylsulfamoyl) substituent on the benzamide ring. Limited physicochemical data are available in the provided evidence, necessitating structural and functional comparisons with analogs for deeper insights.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-14-11-15(2)24(22-14)19(17-9-10-28-13-17)12-21-20(25)16-5-7-18(8-6-16)29(26,27)23(3)4/h5-11,13,19H,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXMGELBRZHAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a pyrazole moiety with a thiophene and a sulfonamide group, suggesting diverse pharmacological properties. This article synthesizes available research findings regarding its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC16H17N3O2S
Molecular Weight331.5 g/mol
CAS Number2034545-85-0

The compound features a pyrazole ring known for its bioactivity, particularly in medicinal chemistry, and a thiophene ring that enhances its electronic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antiproliferative Activity : Preliminary studies have shown that derivatives of similar pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds often disrupt the mTORC1 signaling pathway, which is crucial for cell growth and proliferation .
  • Autophagy Modulation : The compound may influence autophagy processes by modulating mTORC1 activity. Increased autophagy under nutrient-deficient conditions can lead to selective targeting of cancer cells while sparing normal cells . This dual action could represent a novel therapeutic strategy for managing tumors under metabolic stress.
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit various enzymes, such as alkaline phosphatases and ecto-nucleotidases. These interactions can affect cellular signaling pathways and metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research has identified key structural features that contribute to its activity:

  • Pyrazole Substituents : Variations in the position and nature of substituents on the pyrazole ring significantly influence potency and selectivity against cancer cell lines.
  • Thiophene Integration : The presence of the thiophene ring enhances lipophilicity and may improve membrane permeability, facilitating better cellular uptake.

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of similar pyrazole compounds demonstrated submicromolar activity against MIA PaCa-2 cells. The compounds were found to reduce mTORC1 activity significantly, leading to increased autophagic flux under starvation conditions .

Case Study 2: Enzyme Interaction

Another investigation assessed the inhibitory potential of related compounds against human alkaline phosphatases. The results indicated that modifications in the benzamide moiety could enhance enzyme inhibition, suggesting potential applications in treating conditions associated with altered enzyme activity .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and two analogs from the evidence:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzamide + Pyrazole + Thiophene 4-(Dimethylsulfamoyl), 3,5-dimethylpyrazole, thiophen-3-yl Not Provided¹ Not Provided¹
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide Benzamide + Pyrazoline + Triazole 4-Methoxyphenyl, thiophen-2-yl, triazole, sulfanyl Not Provided Not Provided
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide Benzamide + Pyrazole + Triazole 4-Nitrophenyl, 3,5-dimethylpyrazole, mercapto-triazole C21H19N7O3S 449.493

¹Data unavailable in provided evidence.

Key Observations:
  • Thiophene Position : The target compound’s thiophen-3-yl group differs from the thiophen-2-yl in the analog from . This positional variance may alter electronic properties and steric interactions in biological systems .
  • Heterocyclic Diversity : The triazole and sulfanyl groups in ’s compound may enhance metal-binding capacity, unlike the target compound’s pyrazole-thiophene core .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The dimethylsulfamoyl group in the target compound likely improves aqueous solubility compared to the nitro group in ’s analog, which is more hydrophobic .
  • Metabolic Stability : The mercapto (-SH) group in ’s compound may increase susceptibility to oxidation, whereas the dimethylsulfamoyl group in the target compound could offer greater metabolic resistance.
  • Bioavailability : The thiophen-3-yl group’s orientation in the target compound might enhance membrane permeability compared to the bulkier 4-methoxyphenyl-thiophen-2-yl system in .

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and optimization strategies for synthesizing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide? A: Synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps:

  • Pyrazole-thiophene core formation : React 3,5-dimethylpyrazole with thiophene-3-yl ethyl bromide under basic conditions (K₂CO₃ in DMF) to form the intermediate .
  • Sulfamoyl benzamide coupling : Use carbodiimide-mediated amidation (e.g., EDCI/HOBt) to conjugate the benzamide group. Optimize pH (6.5–7.5) and temperature (0–5°C) to prevent hydrolysis of the dimethylsulfamoyl group .
  • Yield improvement : Catalyst screening (e.g., Pd/C for Suzuki coupling) and solvent polarity adjustments (acetonitrile → DMF) enhance regioselectivity .

Structural Characterization Challenges

Q: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during structural validation? A: Contradictions often arise from dynamic stereochemistry or impurity interference. Strategies:

  • Heteronuclear 2D NMR : Use HSQC and HMBC to assign ambiguous proton signals (e.g., thiophene vs. pyrazole protons) .
  • High-resolution MS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass error to distinguish isobaric impurities .
  • X-ray crystallography : Resolve stereochemical ambiguities in the ethyl linker or sulfamoyl group orientation .

Advanced Pharmacological Profiling

Q: What methodologies are recommended for evaluating the compound’s bioactivity in kinase inhibition assays? A: Prioritize target-specific assays:

  • Kinase panel screening : Use ADP-Glo™ assays for IC₅₀ determination against kinases (e.g., JAK2, EGFR) .
  • Cellular validation : Pair biochemical assays with cell-based viability tests (MTT assay) in cancer lines (e.g., HCT-116) to confirm membrane permeability .
  • Off-target profiling : Employ SPR (surface plasmon resonance) to assess binding selectivity against unrelated receptors (e.g., GPCRs) .

Mechanistic Studies and SAR Analysis

Q: How can structure-activity relationships (SAR) be systematically explored for this compound? A: Focus on modular substitutions:

  • Pyrazole modification : Replace 3,5-dimethyl groups with electron-withdrawing substituents (e.g., -CF₃) to test steric effects on target binding .
  • Thiophene substitution : Introduce halogens (e.g., -Cl) at the thiophene 5-position to enhance π-stacking interactions .
  • Sulfamoyl group tuning : Compare dimethylsulfamoyl with cyclic sulfamates (e.g., morpholinyl) to modulate solubility and metabolic stability .

Stability and Degradation Pathways

Q: What experimental designs are suitable for assessing hydrolytic stability under physiological conditions? A: Simulate biological environments:

  • pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, then analyze via HPLC-MS to track degradation products (e.g., sulfamoyl cleavage) .
  • Forced degradation studies : Expose to oxidative (H₂O₂), thermal (60°C), and photolytic (UV) stress to identify vulnerable sites (e.g., thiophene ring) .
  • Metabolite identification : Use liver microsomes (human/rat) with NADPH cofactor to detect CYP450-mediated oxidation .

Computational Modeling for Target Prediction

Q: How can molecular docking and MD simulations guide target identification? A: Integrate multi-scale modeling:

  • Docking protocols : Use AutoDock Vina with flexible residues in kinase ATP-binding pockets (PDB: 4R3P) to predict binding poses .
  • MD simulations (100 ns) : Analyze RMSD and hydrogen bond persistence to validate docking results and assess conformational stability .
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., imatinib) to prioritize targets .

Handling Conflicting Bioactivity Data

Q: How should researchers address discrepancies between in vitro and in vivo efficacy data? A: Investigate pharmacokinetic and formulation factors:

  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (%fu) and correlate with in vivo exposure .
  • Bioavailability studies : Compare oral vs. IV administration in rodent models to identify first-pass metabolism issues .
  • Formulation adjustments : Test nanocrystal or lipid-based carriers to enhance solubility (>50 µM in PBS) .

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